alpha-Hydroxy-4-phenoxybenzeneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Hydroxy-4-phenoxybenzeneacetonitrile: is an organic compound with the molecular formula C14H11NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxy and nitrile functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-Hydroxy-4-phenoxybenzeneacetonitrile typically involves the esterification of racemic 2-cyano-3-phenoxybenzyl alcohol with acetic anhydride or acetyl chloride, followed by selective hydrolysis in the presence of lipase . This process yields the desired compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and hydrolysis processes. The use of specific catalysts and controlled reaction conditions ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: alpha-Hydroxy-4-phenoxybenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenoxybenzaldehyde or phenoxybenzoic acid.
Reduction: Formation of phenoxybenzyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
alpha-Hydroxy-4-phenoxybenzeneacetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Hydroxy-4-phenoxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- alpha-Hydroxy-3-phenoxybenzeneacetonitrile
- alpha-Cyano-3-phenoxybenzyl alcohol
- 3-Phenoxybenzaldehyde cyanohydrin
Comparison: alpha-Hydroxy-4-phenoxybenzeneacetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-hydroxy-2-(4-phenoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMGGBUOZRVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.